molecular formula C9H15BrFNO2 B1526754 (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate CAS No. 1098972-51-0

(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate

Cat. No. B1526754
M. Wt: 268.12 g/mol
InChI Key: CVDGIEIMXIVMAS-DAXSKMNVSA-N
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Description

(Z)-Tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is a carboxylic acid derivative which is used in scientific research and lab experiments. It is a useful reagent due to its ability to form stable carbamates with a wide range of substrates. It is a versatile compound which has a variety of applications in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents.

Scientific Research Applications

(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is a useful reagent in scientific research and lab experiments due to its ability to form stable carbamates with a wide range of substrates. It has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents. In addition, it has been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism Of Action

The mechanism of action of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate involves the formation of a carbamate bond between the substrate and the tert-butyl isocyanate, resulting in the formation of a stable carbamate. The reaction is typically carried out in an inert atmosphere, and the product is isolated by distillation.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate are not well understood. However, it has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents.

Advantages And Limitations For Lab Experiments

The main advantage of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is its ability to form stable carbamates with a wide range of substrates. This makes it a useful reagent for the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. The main limitation of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is that it is only stable in an inert atmosphere, and the reaction must be carried out at room temperature.

Future Directions

For (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds. In addition, further research into the mechanism of action and the optimization of the reaction conditions is needed in order to improve the yield of the reaction. Finally, further research into the potential uses of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate in the synthesis of other biologically active compounds is needed.

properties

IUPAC Name

tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-5-4-7(11)6-10/h4H,5-6H2,1-3H3,(H,12,13)/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGIEIMXIVMAS-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C(/CBr)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Findlay, JS Foot, A Buson, M Deodhar… - Journal of Medicinal …, 2019 - ACS Publications
Lysyl oxidase-like 2 (LOXL2) is a secreted enzyme that catalyzes the formation of cross-links in extracellular matrix proteins, namely, collagen and elastin, and is indicated in fibrotic …
Number of citations: 36 pubs.acs.org

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